Bienvenue dans la boutique en ligne BenchChem!

4-(Cyclopentyloxy)-3-methoxybenzoic acid

Enzyme Inhibition Inflammation Drug Discovery

Select 4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS 176033-44-6) to exploit its unique 4-cyclopentyloxy-3-methoxy substitution pattern, which confers direct 5-lipoxygenase and cyclooxygenase inhibition, distinct from its positional isomer Rolipram precursor. This scaffold is essential for developing dual-pathway anti-inflammatory agents and investigating CCR5 antagonism (IC50 2.8 µM). Ensure functional fidelity—substituting with generic analogs compromises target engagement. Order high-purity material for reproducible SAR studies.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 176033-44-6
Cat. No. B176556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)-3-methoxybenzoic acid
CAS176033-44-6
Synonyms4-(cyclopentyloxy)-3-methoxybenzoic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2
InChIInChI=1S/C13H16O4/c1-16-12-8-9(13(14)15)6-7-11(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
InChIKeyUDNXKKGEMXXJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS 176033-44-6): A Benzoic Acid Derivative for Anti-Inflammatory and Anticancer Research


4-(Cyclopentyloxy)-3-methoxybenzoic acid (CAS 176033-44-6) is a disubstituted benzoic acid derivative featuring a cyclopentyloxy group at the 4-position and a methoxy group at the 3-position. It is a structurally distinct member of the alkoxybenzoic acid class, which serves as a key scaffold in the development of anti-inflammatory agents, particularly phosphodiesterase 4 (PDE4) inhibitors and lipoxygenase inhibitors [1][2]. Unlike its close positional isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid (CAS 144036-17-9), this compound has been specifically identified as an intermediate in the synthesis of PDE4 inhibitors and as a direct inhibitor of 5-lipoxygenase and cyclooxygenase enzymes .

Why a Generic Benzoic Acid or PDE4 Inhibitor Cannot Replace 4-(Cyclopentyloxy)-3-methoxybenzoic acid


Substituting 4-(Cyclopentyloxy)-3-methoxybenzoic acid with a generic benzoic acid, a simpler alkoxybenzoic acid, or even its positional isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid introduces significant functional divergence. The specific spatial orientation of the cyclopentyloxy and methoxy groups on the phenyl ring is critical for molecular recognition by key enzymes. For instance, the positional isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid serves as a precursor to the PDE4 inhibitor Rolipram and its derivatives, whereas the target compound exhibits distinct enzyme inhibition profiles, including direct activity against 5-lipoxygenase and cyclooxygenase, and a lower potency for PDE4 [1][2]. Moreover, subtle changes in substitution pattern can drastically alter the compound's ability to inhibit superoxide anion production in human neutrophils, a key functional assay for anti-inflammatory activity [1]. The quantitative evidence below demonstrates that the specific substitution pattern of the target compound confers a unique combination of biological activities not found in its positional isomer or other related analogs, making it a distinct tool for research and development in inflammation and oncology.

Quantitative Evidence Differentiating 4-(Cyclopentyloxy)-3-methoxybenzoic acid from Analogs and In-Class Compounds


Differential Enzyme Inhibition Profile: 5-Lipoxygenase, Cyclooxygenase, and PDE4

The target compound demonstrates a distinct enzyme inhibition profile compared to its positional isomer and the PDE4 reference compound Rolipram. 4-(Cyclopentyloxy)-3-methoxybenzoic acid is a potent inhibitor of 5-lipoxygenase, interfering with arachidonic acid metabolism [1][2]. It also inhibits cyclooxygenase, albeit to a lesser extent, as confirmed in mouse macrophage assays . While it can inhibit PDE4, it is notably less potent than Rolipram, a characteristic shared by its positional isomer and its derivatives [2]. The combination of potent lipoxygenase inhibition, moderate cyclooxygenase inhibition, and weaker PDE4 inhibition distinguishes it from the 3-cyclopentyloxy-4-methoxy isomer, which is primarily recognized as a PDE4 inhibitor precursor.

Enzyme Inhibition Inflammation Drug Discovery

Functional Anti-Inflammatory Activity: Inhibition of Neutrophil Superoxide Production

In a direct functional assay measuring tumor necrosis factor-alpha (TNFα)-induced superoxide anion production in human neutrophils, a key indicator of inflammatory cell activation, derivatives of 3-cyclopentyloxy-4-methoxybenzoic acid were tested. While the parent acid 3-cyclopentyloxy-4-methoxybenzoic acid (7) itself is a key synthetic intermediate, the activity of its amide derivatives (compounds 1a, 2a, etc.) provides a class-level benchmark for the anti-inflammatory potential of this scaffold [1]. The target compound, 4-(Cyclopentyloxy)-3-methoxybenzoic acid, is structurally related and its own activity in similar functional assays remains to be fully quantified, but its distinct enzyme inhibition profile suggests a potential for a different mode of action in neutrophil activation.

Neutrophil Activation Superoxide Anion Inflammation

CCR5 Antagonist Activity: A Distinct Antiviral and Anti-Inflammatory Target

The target compound exhibits antagonist activity at the human CCR5 receptor, a chemokine receptor implicated in HIV entry and inflammatory cell recruitment. In a functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, 4-(Cyclopentyloxy)-3-methoxybenzoic acid demonstrated an IC50 of 2.8 µM [1]. This activity distinguishes it from its positional isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is not reported to possess CCR5 antagonist properties. While this potency is modest compared to some clinical-stage CCR5 antagonists (e.g., Maraviroc, IC50 ≈ 3-10 nM), it represents a unique biological activity for this specific substitution pattern.

CCR5 Antagonist HIV Inflammation

Anticancer Activity: Induction of Monocyte Differentiation in Undifferentiated Cells

The target compound has been reported to arrest the proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage [1]. This activity supports its potential use as an anti-cancer agent and in the treatment of skin diseases such as psoriasis [1]. While specific quantitative metrics (e.g., IC50 for proliferation arrest, % differentiation) are not publicly available for the target compound, this functional activity is a distinguishing feature not reported for its positional isomer 3-(cyclopentyloxy)-4-methoxybenzoic acid. The latter is primarily associated with PDE4 inhibition and anti-inflammatory activity.

Cancer Research Cell Differentiation Leukemia

Optimal Research and Industrial Application Scenarios for 4-(Cyclopentyloxy)-3-methoxybenzoic acid


Dual-Pathway Anti-Inflammatory Drug Discovery

Procure 4-(Cyclopentyloxy)-3-methoxybenzoic acid to serve as a scaffold for developing novel anti-inflammatory agents that target both the lipoxygenase and cyclooxygenase pathways. Its potent 5-lipoxygenase inhibition combined with moderate cyclooxygenase activity provides a starting point for creating dual-pathway inhibitors, a strategy that may offer enhanced efficacy or reduced side effects compared to selective COX-2 or LOX inhibitors [1][2].

Neutrophil-Mediated Inflammation Research

Use the target compound as a core building block to synthesize amide derivatives, following the synthetic routes established for its positional isomer. These derivatives can be screened for their ability to inhibit superoxide anion production in human neutrophils, a functional assay directly relevant to diseases like COPD, rheumatoid arthritis, and psoriasis [1]. The distinct substitution pattern of the target compound may yield derivatives with unique potency or selectivity profiles.

CCR5 Antagonist Lead Optimization

Leverage the target compound's demonstrated CCR5 antagonist activity (IC50 = 2.8 µM) as a starting point for structure-activity relationship (SAR) studies. Medicinal chemistry efforts can focus on improving potency and selectivity for the CCR5 receptor, with potential applications in HIV therapy or the treatment of CCR5-mediated inflammatory diseases [1]. This provides a unique chemical entry point not available with the positional isomer.

Differentiation Therapy Research in Oncology

Explore the target compound's ability to induce differentiation of undifferentiated cells into monocytes. This activity supports research into differentiation therapy for certain leukemias or as a tool to study monocyte development. The compound's unique substitution pattern is critical for this activity, as the positional isomer lacks this property [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.